molecular formula C23H28N8O4 B1663552 Copanlisib CAS No. 1032568-63-0

Copanlisib

Cat. No.: B1663552
CAS No.: 1032568-63-0
M. Wt: 480.5 g/mol
InChI Key: MWYDSXOGIBMAET-UHFFFAOYSA-N
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Description

Copanlisib is a selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor with preferential activity against the alpha and delta isoforms. It is primarily used for the treatment of relapsed follicular lymphoma in adults who have received at least two prior systemic therapies . This compound is marketed under the brand name Aliqopa and is administered intravenously .

In Vivo

Copanlisib has been extensively studied in preclinical models of cancer, autoimmune diseases, and solid tumors. In vivo studies have demonstrated that this compound can inhibit the growth of B-cell lymphomas, reduce inflammation, and suppress the growth of solid tumors. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses.

In Vitro

In vitro studies have demonstrated that copanlisib can inhibit the growth of various tumor cell lines, including B-cell lymphoma, breast cancer, and lung cancer. This compound has also been shown to inhibit the activation of NF-κB in vitro, and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).

Mechanism of Action

Mode of Action

Copanlisib works by blocking the action of an abnormal protein that signals cancer cells to multiply . It inhibits the PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . This inhibition induces tumor cell death by apoptosis and inhibits the proliferation of primary malignant B cell lines .

Biochemical Pathways

The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This compound, being a PI3K inhibitor, disrupts this pathway, thereby inhibiting the survival and proliferation of cancer cells .

Pharmacokinetics

This compound’s pharmacokinetics have been well-studied. It is administered intravenously and its pharmacokinetics are dose proportional and time independent, with no accumulation observed . The geometric mean terminal elimination half-life of this compound is 39.1 hours (range: 14.6 to 82.4; SD: 15.0) hours . It is metabolized by CYP3A4/5 (≈90%), CYP1A1 (≈10%)

Result of Action

The action of this compound results in significant molecular and cellular effects. It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines . In clinical studies, this compound has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the intravenous route of administration and intermittent dosing schedule of this compound may support a favorable tolerability profile over continually administered oral alternatives . Furthermore, ongoing studies of this compound in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of this compound in the second-line setting .

Biological Activity

Copanlisib has been shown to inhibit the growth of various tumor cell lines, including B-cell lymphoma, breast cancer, and lung cancer. In vivo studies have demonstrated that this compound can inhibit the growth of B-cell lymphomas, reduce inflammation, and suppress the growth of solid tumors. In addition, this compound has been shown to inhibit the activation of NF-κB in vitro, and to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of this compound, a key enzyme involved in the regulation of cell growth and survival. In addition, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. This compound has also been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6).

Advantages and Limitations for Lab Experiments

The advantages of using copanlisib in laboratory experiments include its potency and selectivity, as well as its ability to inhibit the activity of this compound and NF-κB. The main limitation of using this compound in laboratory experiments is that it is a small molecule, and therefore its effects may not be as long-lasting as those of larger molecules.

Future Directions

1. Further investigations of the potential of copanlisib in the treatment of other types of cancer, such as prostate cancer, pancreatic cancer, and colorectal cancer.
2. Development of combination therapies that combine this compound with other drugs and/or radiation therapy.
3. Studies to determine the optimal dose and schedule of this compound for the treatment of various types of cancer.
4. Investigations of the potential of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
5. Studies to determine the mechanism of action of this compound in the treatment of cancer and autoimmune diseases.
6. Investigations of the potential of this compound in the treatment of solid tumors, such as glioblastoma and melanoma.
7. Studies to determine the optimal dose and schedule of this compound for the treatment of solid tumors.
8. Investigations of the potential of this compound in combination with other drugs and/or radiation therapy for the treatment of solid tumors.
9. Studies to determine the mechanism of action of this compound in the treatment of solid tumors.
10. Studies to determine the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
11. Investigations of the potential of this compound in combination with other drugs and/or radiation therapy for the treatment of other diseases.
12. Studies to determine the mechanism of action of this compound in the treatment of other diseases.
13. Studies to determine the pharmacokinetic and pharmacodynamic properties of this compound.
14. Investigations of the potential of this compound in combination with other drugs and/or radiation therapy for the treatment of cancer and autoimmune diseases.
15. Studies to determine the potential of this compound in the treatment of rare diseases.
16. Investigations of the potential of this compound in combination with other drugs and/or radiation therapy for the treatment of rare diseases.
17. Studies to determine the mechanism of action of this compound in the treatment of rare diseases.
18. Studies to assess the safety and efficacy of this compound in humans.
19. Investigations to determine the potential of this compound in the treatment of pediatric diseases.
20. Studies to determine the pharmacokinetic and pharmacodynamic properties of this compound in pediatric patients.

Safety and Hazards

The most common adverse events with Copanlisib monotherapy are hyperglycemia and hypertension, which are infusion-related, transient, and manageable with standard therapies . Mild diarrhea is also a common adverse event with this compound monotherapy .

Biochemical Analysis

Biochemical Properties

Copanlisib is an inhibitor of PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines .

Cellular Effects

This compound has shown in vitro dose-dependent antitumor activity in the vast majority of the models . It has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PI3K pathway. PI3K, a lipid kinase, activates downstream signaling pathways involved in cell survival and growth . This compound, being a PI3K inhibitor, disrupts these signaling pathways, thereby inducing tumor cell death and inhibiting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, enhanced efficacy outcomes can result from prolonged duration of this compound therapy in patients with relapsed/refractory MZL . Long-term this compound treatment is tolerable and leads to durable responses .

Dosage Effects in Animal Models

The observed in vitro activity of this compound was confirmed in vivo using the human JEKO1 MCL xenograft model . Animals treated with this compound experienced a reduction in the tumor growth compared with the control group .

Metabolic Pathways

This compound is involved in the PI3K signaling pathway, which is common in both indolent and aggressive forms of malignant lymphoma . Dysregulation of this pathway is often associated with these types of cancers .

Transport and Distribution

This compound is administered intravenously . The intravenous route of administration and intermittent dosing schedule of this compound may support a favorable tolerability profile over continually administered oral alternatives .

Subcellular Localization

The subcellular localization of this compound is related to its inhibition of the PI3K pathway. PI3K is a lipid kinase that activates downstream signaling pathways involved in cell survival and growth . Therefore, this compound, being a PI3K inhibitor, would be expected to localize where PI3K is found in the cell .

Properties

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145728
Record name Copanlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines.
Record name Copanlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

1032568-63-0
Record name Copanlisib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12483
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Copanlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide
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Record name COPANLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine (100 mg, 0.22 mol) was dissolved in DMF (5 mL), and Intermediate B (46 mg, 0.33 mmol) was added. PYBOP (173 mg, 0.33 mmol) and diisopropylethylamine (0.16 mL, 0.89 mmol) were subsequently added, and the mixture was stirred at rt overnight. EtOAc was added, and the solids were isolated by vacuum filtration to give the title compound (42.7 mg, 40%): HPLC MS RT=1.09 min, MH+=481.2; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 9.01 (2H, s), 8.04 (1H, d), 7.43 (1H, d), 4.54 (2H, m), 4.34 (2H, br t), 4.23 (2H, m), 4.04 (2H, m), 4.00 (3H, s), 3.65 (2H, br t), 3.52 (2H, m), 3.31 (2H, m), 3.18 (2H, m), 2.25 (2H, m).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate B
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Quantity
173 mg
Type
reactant
Reaction Step Three
Quantity
0.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
40%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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